molecular formula C5H11ClO4 B14676302 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite CAS No. 36043-12-6

3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite

Cat. No.: B14676302
CAS No.: 36043-12-6
M. Wt: 170.59 g/mol
InChI Key: XROGHFKSZVBSPD-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite is an organic compound with a unique structure that includes multiple hydroxyl groups and a hypochlorite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite typically involves the reaction of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl alcohol with a hypochlorous acid source. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hypochlorite ester. Common reagents used in this synthesis include sodium hypochlorite and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hypochlorite group to a hydroxyl group.

    Substitution: The hypochlorite group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite has several applications in scientific research:

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of cleaning agents and sanitizers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite involves the release of hypochlorous acid, which is a strong oxidizing agent. This compound can disrupt cellular components, leading to antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
  • 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite is unique due to its hypochlorite group, which imparts distinct chemical reactivity and potential applications in disinfection and antimicrobial formulations. The presence of multiple hydroxyl groups also enhances its solubility and reactivity in aqueous environments.

Properties

CAS No.

36043-12-6

Molecular Formula

C5H11ClO4

Molecular Weight

170.59 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hypochlorite

InChI

InChI=1S/C5H11ClO4/c6-10-4-5(1-7,2-8)3-9/h7-9H,1-4H2

InChI Key

XROGHFKSZVBSPD-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)COCl)O

Origin of Product

United States

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